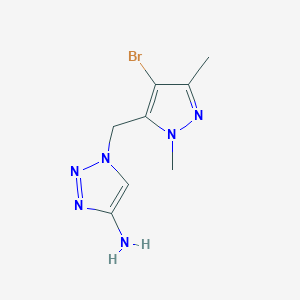
1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine is a complex organic compound that features a unique combination of pyrazole and triazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 4-bromo-1,3-dimethyl-1H-pyrazole ring. This can be achieved through the reaction of appropriate precursors under controlled conditions.
Attachment of the Methyl Group:
Formation of the Triazole Ring: The final step involves the cyclization reaction to form the 1H-1,2,3-triazole ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and sustainability.
化学反応の分析
Types of Reactions
1-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered electronic properties.
科学的研究の応用
1-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activities.
Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.
Biological Research: The compound is used as a probe in biological studies to investigate the function of specific enzymes and receptors.
Industrial Applications: The compound’s chemical properties make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
作用機序
The mechanism of action of 1-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrazole ring can interact with hydrophobic pockets in proteins. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the compound’s biological effects.
類似化合物との比較
Similar Compounds
- 1-((4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine
- 1-((4-Methyl-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine
- 1-((4-Fluoro-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine
Uniqueness
1-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not. This uniqueness can lead to distinct biological activities and chemical properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H11BrN6 |
|---|---|
分子量 |
271.12 g/mol |
IUPAC名 |
1-[(4-bromo-2,5-dimethylpyrazol-3-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H11BrN6/c1-5-8(9)6(14(2)12-5)3-15-4-7(10)11-13-15/h4H,3,10H2,1-2H3 |
InChIキー |
YBXUWMKMMNMBAC-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1Br)CN2C=C(N=N2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


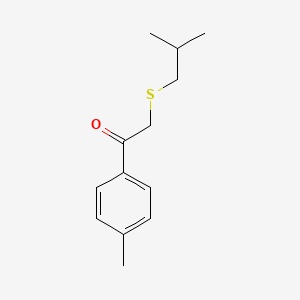

![(6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride](/img/structure/B15304096.png)
![tert-butyl N-[3-fluoro-5-(morpholin-4-yl)phenyl]carbamate](/img/structure/B15304102.png)

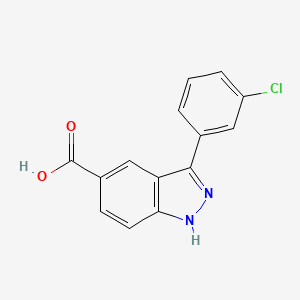
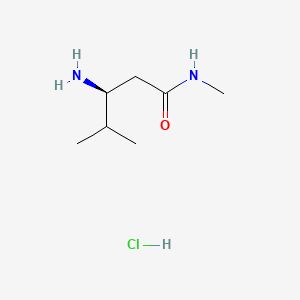


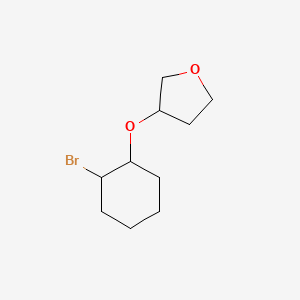
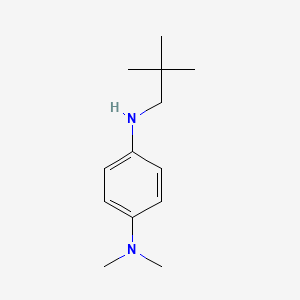
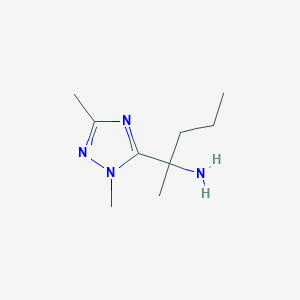
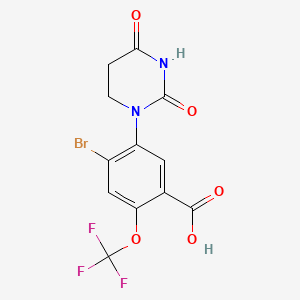
![{2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride](/img/structure/B15304181.png)
